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Compound of Interest

Compound Name: 3-Chloro-6-nitroisoquinolin-1-ol

Cat. No.: B1459731 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
chloro-6-nitroisoquinolin-1-ol, a key intermediate in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

field of drug development, offering a consolidated resource for the characterization of this

compound.

Executive Summary
3-Chloro-6-nitroisoquinolin-1-ol is a substituted isoquinoline derivative with significant

potential in the synthesis of various bioactive molecules. Accurate spectroscopic

characterization is crucial for its identification, purity assessment, and subsequent use in

synthetic pathways. This guide outlines the expected spectroscopic data (NMR, IR, and MS) for

this compound. Despite a thorough search of public databases and scientific literature, specific

experimental spectra for 3-chloro-6-nitroisoquinolin-1-ol are not readily available. Therefore,

this document provides predicted data and general methodologies for acquiring such spectra.

Predicted Spectroscopic Data
Due to the absence of publicly available experimental data, the following tables summarize the

predicted spectroscopic values for 3-chloro-6-nitroisoquinolin-1-ol. These predictions are

based on established principles of spectroscopy and comparison with structurally similar

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 br s 1H OH

~8.5 - 8.7 d 1H Ar-H

~8.2 - 8.4 dd 1H Ar-H

~7.8 - 8.0 d 1H Ar-H

~7.0 - 7.2 s 1H Ar-H

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~160 C=O

~148 C-NO₂

~145 Ar-C

~138 Ar-C

~132 Ar-C

~130 C-Cl

~125 Ar-CH

~122 Ar-CH

~120 Ar-CH

~105 Ar-CH
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Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch

3100 - 3000 Medium Ar C-H stretch

~1680 Strong C=O stretch (amide)

~1600, ~1480 Medium-Strong Ar C=C stretch

~1520, ~1340 Strong N-O stretch (nitro group)

~850 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

224/226
[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope

pattern)

194/196 [M-NO]⁺

178/180 [M-NO₂]⁺

150 [M-NO₂-CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
chloro-6-nitroisoquinolin-1-ol.

NMR Spectroscopy
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A sample of 3-chloro-6-nitroisoquinolin-1-ol (5-10 mg) would be dissolved in approximately

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H and ¹³C NMR spectra would be

recorded on a 400 MHz (or higher) NMR spectrometer. The chemical shifts would be

referenced to the residual solvent peak.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be placed on the diamond crystal of an Attenuated

Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400

cm⁻¹.

Mass Spectrometry
The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer. A

dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be

introduced into the ion source. The mass spectrum would be recorded over a mass range of

50-500 m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 3-chloro-6-nitroisoquinolin-1-ol.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

Conclusion
While experimental spectroscopic data for 3-chloro-6-nitroisoquinolin-1-ol is not currently

available in the public domain, this guide provides a robust framework of predicted data and

standard methodologies for its acquisition and analysis. The information presented here will aid

researchers in the positive identification and quality control of this important synthetic

intermediate. It is recommended that researchers acquiring this compound perform their own

spectroscopic analysis to confirm its identity and purity.
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To cite this document: BenchChem. [Spectroscopic Data of 3-Chloro-6-nitroisoquinolin-1-ol:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459731#3-chloro-6-nitroisoquinolin-1-ol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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